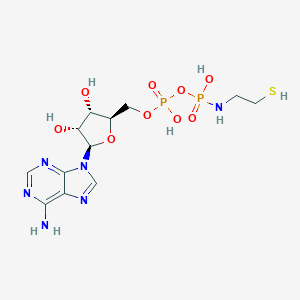
Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)-
Vue d'ensemble
Description
Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is notable for its substitution at the 2 and 4 positions, which includes an amino group and a diethylaminoethoxy group, respectively. Pyrimidine derivatives are widely recognized for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- typically involves the reaction of appropriate amidines with saturated ketones under copper catalysis. One effective method reported involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation . This reaction proceeds smoothly under mild conditions, making it a preferred route for laboratory synthesis.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to ensure high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or diethylaminoethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mécanisme D'action
The mechanism of action of Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and transcription processes. The compound’s diethylaminoethoxy group enhances its ability to interact with biological membranes, facilitating its cellular uptake and activity .
Comparaison Avec Des Composés Similaires
Pyrimidine: The parent compound with a simpler structure.
2-Amino-4,6-dimethylpyrimidine: Similar in having an amino group but different in the substitution pattern.
4-Amino-2,6-dimethylpyrimidine: Another derivative with different substitution.
Uniqueness: Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-[2-(diethylamino)ethoxy]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-14(4-2)7-8-15-9-5-6-12-10(11)13-9/h5-6H,3-4,7-8H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNULDMOVQJCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144794 | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-75-0 | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-amino-4-(2-diethylaminoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B10040.png)



